3-[(4-bromophenoxy)methyl]-N-[1-(4-isopropylphenyl)propyl]benzamide
Overview
Description
3-[(4-bromophenoxy)methyl]-N-[1-(4-isopropylphenyl)propyl]benzamide is an organic compound that features a benzamide core with various substituents, including a bromophenoxy group and an isopropylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-bromophenoxy)methyl]-N-[1-(4-isopropylphenyl)propyl]benzamide typically involves multiple steps:
Formation of the Bromophenoxy Intermediate: The initial step involves the bromination of phenol to form 4-bromophenol, which is then reacted with formaldehyde to yield 4-bromophenoxymethyl alcohol.
Amide Bond Formation: The 4-bromophenoxymethyl alcohol is then reacted with 3-aminobenzamide under appropriate conditions to form the desired benzamide derivative.
Introduction of the Isopropylphenyl Group: The final step involves the alkylation of the benzamide derivative with 1-(4-isopropylphenyl)propyl bromide to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-bromophenoxy)methyl]-N-[1-(4-isopropylphenyl)propyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzamide and isopropylphenyl groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products may include alcohols or amines.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.
Scientific Research Applications
3-[(4-bromophenoxy)methyl]-N-[1-(4-isopropylphenyl)propyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 3-[(4-bromophenoxy)methyl]-N-[1-(4-isopropylphenyl)propyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(4-isopropylphenyl)benzamide
- 3-(4-bromophenoxy)-N-(4-isopropylphenyl)propanamide
- N-(4-bromophenyl)-3-(4-isopropylphenoxy)benzamide
Uniqueness
3-[(4-bromophenoxy)methyl]-N-[1-(4-isopropylphenyl)propyl]benzamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with improved efficacy or selectivity for specific applications.
Properties
IUPAC Name |
3-[(4-bromophenoxy)methyl]-N-[1-(4-propan-2-ylphenyl)propyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28BrNO2/c1-4-25(21-10-8-20(9-11-21)18(2)3)28-26(29)22-7-5-6-19(16-22)17-30-24-14-12-23(27)13-15-24/h5-16,18,25H,4,17H2,1-3H3,(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBSQUSZXINOET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C(C)C)NC(=O)C2=CC=CC(=C2)COC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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